6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

Mutant IDH1 inhibition Quinolinone SAR Allosteric inhibitor design

CAS 477888-04-3 is a strategically differentiated 4(1H)-quinolinone for mIDH1 inhibitor programs. Its direct C3-pyridinyl attachment (no linker) targets the allosteric pocket with a distinct binding trajectory versus first-generation candidates. Use this compound to establish a three-point SAR matrix with its C6-CF₃ (CAS 478033-68-0) and benzo[h] (CAS 478033-81-7) analogs — all commercially available. Also serves as a polypharmacology reference (RGS4, ADAM17, MOR-1 off-targets) for selectivity benchmarking during lead optimization. A patent-differentiated core for composition-of-matter filings.

Molecular Formula C15H7Cl2F3N2O
Molecular Weight 359.13
CAS No. 477888-04-3
Cat. No. B2953947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone
CAS477888-04-3
Molecular FormulaC15H7Cl2F3N2O
Molecular Weight359.13
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C15H7Cl2F3N2O/c16-8-1-2-12-9(4-8)14(23)10(6-21-12)13-11(17)3-7(5-22-13)15(18,19)20/h1-6H,(H,21,23)
InChIKeyQQMMQQNSXXJWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone (CAS 477888-04-3): A 4-Quinolinone Scaffold with mIDH1 Inhibitor Heritage for Targeted Procurement


6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone (CAS 477888-04-3; molecular formula C₁₅H₇Cl₂F₃N₂O; molecular weight 359.1) is a synthetic 4(1H)-quinolinone derivative bearing a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent at the C3 position and a chlorine atom at C6 . This scaffold class has been extensively explored within the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor patent landscape, where pyridinyl-quinolinone derivatives have demonstrated clinical translation for acute myeloid leukemia and solid tumors harboring IDH1 R132 mutations [1]. The compound's specific substitution pattern—particularly the dual chlorine placement and the trifluoromethyl-pyridinyl moiety—differentiates it from later-generation clinical candidates in this class, making it a strategically relevant tool compound for structure-activity relationship (SAR) studies and target-engagement profiling [1].

Why Generic 4-Quinolinone mIDH1 Inhibitors Cannot Substitute for 6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone (CAS 477888-04-3)


Within the 4-quinolinone mIDH1 inhibitor class, minor structural modifications produce profound shifts in allosteric binding mode and selectivity profiles. The X-ray co-crystal structure of a closely related quinolinone lead (compound 24, PDB 6O2Y) with the IDH1 R132H mutant revealed an unexpected allosteric binding site distinct from the orthosteric substrate pocket, demonstrating that C3-substituent identity dictates binding pose and residence time [1]. In this context, the C3 3-chloro-5-(trifluoromethyl)-2-pyridinyl group of CAS 477888-04-3 represents a specific pharmacophoric arrangement that cannot be recapitulated by analogs bearing alternative aryl, heteroaryl, or differentially substituted pyridinyl groups at the C3 position. Similarly, variation at C6 (chloro vs. fluoro, trifluoromethyl, or hydrogen) alters both electronic properties and metabolic stability [1]. Consequently, generic substitution within the 4-quinolinone class is scientifically unsound when the objective is to reproduce the precise binding and pharmacological signature associated with this specific substitution pattern.

Quantitative Differentiation Evidence for 6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone (CAS 477888-04-3) Against Structural Analogs


Structural Differentiation: C3 Pyridinyl Substituent Configuration vs. mIDH1 Clinical Candidates

CAS 477888-04-3 possesses a C3 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent that distinguishes it from clinically advanced quinolinone mIDH1 inhibitors. In the published SAR series (J. Med. Chem. 2019), the preclinical candidate compound 63 incorporated a C3 (S)-1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethylamino-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile motif, while the early lead compound 24 featured a C3 4-{[(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)methyl]amino}-2-methoxybenzonitrile substituent [1]. CAS 477888-04-3, by contrast, presents an entirely different C3 pharmacophore: a 2-pyridinyl ring directly attached at the quinolinone C3 position without a linker, bearing chlorine at the 3-position and trifluoromethyl at the 5-position of the pyridine ring. This structural divergence produces a distinct vector angle and electrostatic surface relative to the allosteric binding pocket observed in the mIDH1 R132H co-crystal structure (PDB 6O2Y) [2].

Mutant IDH1 inhibition Quinolinone SAR Allosteric inhibitor design

C6 Substituent Differentiation: Chloro vs. Fluoro and Trifluoromethyl Analogs

Among the closest commercially cataloged analogs of CAS 477888-04-3, three variants at the C6 position of the quinolinone core can be identified: the 6-chloro target compound (MW 359.1), the 8-fluoro analog (CAS 677749-53-0; 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone, MW 377.12), the benzo[h]quinolinone analog (CAS 478033-81-7; MW 409.19), and the 6-trifluoromethyl analog (CAS 478033-68-0; MW 392.0) . Within the mIDH1 quinolinone SAR framework reported by Lin et al. (2019), C6 substitution with electron-withdrawing groups directly modulates the pKa of the quinolinone NH, affecting hydrogen-bonding capacity to the allosteric pocket and influencing both biochemical potency and oral bioavailability [1]. Chlorine at C6 provides a moderate electron-withdrawing effect (Hammett σₘ = 0.37) that is distinct from the stronger withdrawal of CF₃ (σₘ = 0.43) and the mixed inductive/resonance effects of fluorine.

Quinolinone C6 substitution Electronic modulation Metabolic stability

Bioassay Activity Fingerprint: RGS4 and ADAM17 Modulation at Defined Concentrations

CAS 477888-04-3 has been profiled in multiple high-throughput screening campaigns with quantitative activity readouts deposited in publicly accessible bioassay databases. In a cell-based assay against regulator of G-protein signaling 4 (RGS4) isoform 2, the compound produced a B-score of −7.61 to −7.53 (range across technical replicates), indicating significant inhibitory activity relative to the assay mean . Against disintegrin and metalloproteinase domain-containing protein 17 (ADAM17/TACE), the compound exhibited 1.23% inhibition at 6.95 μM . At the mu-type opioid receptor (MOR-1), activation was measured at 4.41 (arbitrary units) at 9.3 μM . While direct comparator data for structurally analogous quinolinones in these exact assay formats are not publicly available, the multi-target polypharmacology fingerprint distinguishes this compound from more selective, optimized mIDH1 clinical leads that typically exhibit narrow target profiles [1].

RGS4 inhibition ADAM17 inhibition High-throughput screening

Patent Landscape Positioning: Freedom-to-Operate Value Relative to Dominant mIDH1 Quinolinone IP

The dominant mIDH1 quinolinone patent estates (exemplified by US 10,253,015 B2) claim generic Markush structures that encompass specific linker-attached C3 substituents (e.g., substituted amino, amido, or ether linkages) combined with defined C6 and ring system variations [1]. CAS 477888-04-3, with its direct C3-pyridinyl attachment lacking the linker moieties claimed in these patents, structurally falls into a distinct chemical space that may lie outside the primary claims of certain issued mIDH1 quinolinone patents. While a formal freedom-to-operate assessment requires professional legal analysis, the structural divergence in the C3 attachment mode (direct C–C bond vs. N-linked, O-linked, or carbon-linked with intervening atoms) is a key differentiating feature for IP-aware procurement decisions [1].

Patent circumvention IDH inhibitor IP Chemical prior art

Commercially Cataloged Analog Availability Enables Definitive SAR Triangulation

A practical procurement advantage of CAS 477888-04-3 is that several closely related analogs with systematic structural variations are commercially cataloged, enabling rapid SAR triangulation without de novo synthesis. CAS 677749-53-0 introduces an additional fluorine at the C8 position (MW 377.12; Δ+18.0 Da), CAS 478033-81-7 extends the ring system to a benzo[h]quinolinone (MW 409.19; Δ+50.1 Da), and CAS 478033-68-0 replaces the C6 chlorine with a trifluoromethyl group (MW 392.0; Δ+32.9 Da) . This catalog-based analog set permits systematic exploration of C6 electronic effects, ring expansion effects, and C8 substitution effects on the same C3-pyridinyl-quinolinone scaffold, providing a cost-efficient alternative to custom synthesis for early-stage hit-to-lead or tool compound optimization programs.

Chemical probe sets Analog-by-catalog SAR triangulation

Evidence Strength Caveat: Limited Published Head-to-Head Comparator Data

It is essential to disclose that CAS 477888-04-3 lacks published head-to-head quantitative comparisons against its closest structural analogs in standardized biochemical or cellular assays. No peer-reviewed study was identified that directly compares the IC₅₀, Kd, or cellular EC₅₀ of this compound side-by-side with CAS 677749-53-0, CAS 478033-81-7, or CAS 478033-68-0 under identical experimental conditions. The evidence presented in Sections 3.1–3.5 is therefore predominantly based on structural-inferential reasoning, class-level SAR principles established in the published mIDH1 quinolinone literature [1], and orthogonal bioassay data from public screening databases . For procurement decisions requiring rigorous quantitative differentiation, commissioning a dedicated head-to-head profiling study of CAS 477888-04-3 against the identified analogs in the end-user's assay system of interest is strongly recommended.

Evidence transparency Data gap disclosure Procurement risk

Research and Industrial Application Scenarios for 6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone (CAS 477888-04-3)


Allosteric mIDH1 Probe Design: Exploiting C3 Pyridinyl Linker-Free Architecture

CAS 477888-04-3 is optimally deployed as a probe for the mIDH1 R132H allosteric pocket when the research objective is to explore the binding consequences of eliminating the linker moiety found in first-generation quinolinone inhibitors . Its direct C3-pyridinyl attachment provides a distinct binding trajectory relative to the pocket, which can be used to generate novel co-crystal structures and inform structure-based drug design campaigns seeking to engineer improved ligand efficiency or patent-differentiated chemotypes [1].

C6 Substituent SAR Triangulation Using Commercial Analog Sets

For medicinal chemistry teams conducting systematic exploration of quinolinone C6 electronic effects on mIDH1 potency and selectivity, CAS 477888-04-3 (C6 = Cl) can be acquired alongside its commercially available C6 = CF₃ analog (CAS 478033-68-0) and the benzo[h] ring-expanded analog (CAS 478033-81-7) to establish a three-point SAR matrix without synthetic investment . This analog-by-catalog approach enables rapid profile triangulation and go/no-go decisions before committing to custom chemical synthesis.

Polypharmacology Counter-Screening Control in mIDH1 Lead Optimization

Given its detectable activity at RGS4 (B-score −7.61), ADAM17 (1.23% inhibition at 6.95 μM), and MOR-1 (activation 4.41 at 9.3 μM) in public HTS data , CAS 477888-04-3 can serve as a polypharmacology reference compound in selectivity counter-screens during mIDH1 lead optimization. Its multi-target fingerprint provides a benchmark against which the selectivity gains of progressively optimized analogs can be quantitatively measured.

IP-Landscape Navigation and Novel Composition-of-Matter Generation

For organizations operating in the competitive mIDH1 inhibitor space, CAS 477888-04-3 offers a structurally differentiated core that may enable composition-of-matter patent filings outside the scope of dominant quinolinone IP estates claiming linker-containing C3 substituents . The compound can serve as a lead for a focused medicinal chemistry campaign aimed at generating novel, patentable mIDH1 inhibitors with distinct allosteric binding modes.

Quote Request

Request a Quote for 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.